molecular formula C13H24N2O2 B13064336 Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B13064336
M. Wt: 240.34 g/mol
InChI Key: GBPFKXPJCJSCBK-VWYCJHECSA-N
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Description

Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique hexahydrocyclopenta[c]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles such as halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific hexahydrocyclopenta[c]pyrrole structure and the presence of both tert-butyl and aminomethyl groups.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3aS,4S,6aR)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-4-9(6-14)11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11+/m1/s1

InChI Key

GBPFKXPJCJSCBK-VWYCJHECSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]([C@@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CN

Origin of Product

United States

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